An In-depth Technical Guide to the Metal Chelating Properties and Mechanisms of 4-Hydroxy-8-nitroquinoline
An In-depth Technical Guide to the Metal Chelating Properties and Mechanisms of 4-Hydroxy-8-nitroquinoline
Introduction: The Significance of 4-Hydroxy-8-nitroquinoline in Coordination Chemistry
4-Hydroxy-8-nitroquinoline belongs to the broader class of 8-hydroxyquinoline (8HQ) derivatives, a group of compounds renowned for their potent metal-chelating capabilities.[1][2] The parent 8-hydroxyquinoline is a heterocyclic aromatic organic compound, existing as a bidentate chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[3] This ability to sequester metal ions has positioned 8HQ and its analogues as crucial molecules in medicinal chemistry, with applications ranging from antimicrobial and anticancer to antineurodegenerative therapies.[4][5] The introduction of substituents onto the quinoline ring, such as a nitro group, can significantly modulate the electronic properties of the ligand, thereby influencing its coordination chemistry, the stability of the resulting metal complexes, and its biological activity.[6]
This technical guide provides a comprehensive overview of the metal chelating properties and underlying mechanisms of 4-hydroxy-8-nitroquinoline. While specific experimental data for this exact isomer is limited in publicly accessible literature, we will draw upon the well-documented properties of the closely related and extensively studied 5-nitro-8-hydroxyquinoline (Nitroxoline) to infer and explain the expected behavior of 4-hydroxy-8-nitroquinoline. This approach allows for a scientifically grounded exploration of its potential as a metal chelator for researchers, scientists, and drug development professionals.
Metal Chelating Properties of Nitro-Substituted Hydroxyquinolines
The introduction of an electron-withdrawing nitro group to the 8-hydroxyquinoline scaffold is known to influence the acidity of the phenolic hydroxyl group and the basicity of the quinoline nitrogen. This, in turn, affects the stability of the metal complexes formed. Generally, 8-hydroxyquinoline derivatives form stable complexes with a wide range of divalent and trivalent metal ions, including but not limited to Cu(II), Fe(II), Fe(III), Zn(II), and Al(III).[1][7]
The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), although 1:1 and 1:3 complexes can also be formed depending on the metal ion and reaction conditions.[3][8] The stability of these complexes is a critical parameter and is quantified by the formation constant (or stability constant), which reflects the equilibrium of the complexation reaction in solution.[9]
Quantitative Data on Metal Complex Stability
Due to the scarcity of published data for 4-hydroxy-8-nitroquinoline, the following table presents stability constants for the closely related 5-nitro-8-hydroxyquinoline-proline hybrid complexes to provide a reference for the expected magnitude of these values.[7] It is important to note that these values are for a modified ligand and serve as an illustrative example.
| Metal Ion | Complex Species | logβ |
| Fe(III) | [Fe(HL)₂]⁺ | 26.5 |
| [Fe(HL)]²⁺ | 15.2 | |
| Fe(II) | [Fe(HL)₂] | 15.9 |
| [Fe(HL)]⁺ | 8.8 | |
| Cu(II) | [Cu(HL)₂] | 20.9 |
| [Cu(HL)]⁺ | 11.4 | |
| Zn(II) | [Zn(HL)₂] | 16.9 |
| [Zn(HL)]⁺ | 9.2 |
Data sourced from a study on a 5-nitro-8-hydroxyquinoline-proline hybrid.[7] H₂L represents the neutral form of the ligand. The stability constants (β) are overall formation constants.
Mechanism of Metal Chelation
The chelation of a metal ion by 4-hydroxy-8-nitroquinoline is expected to proceed via the formation of coordinate bonds between the metal center and the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered ring, a structural motif characteristic of 8-hydroxyquinoline-metal complexes.[10] The nitro group at the 8-position, being in proximity to the chelating site, will exert a significant inductive effect, influencing the electron density at the donor atoms and thus the stability of the resulting chelate.
The general mechanism can be visualized as a stepwise process where the ligand first deprotonates, and then the anionic form coordinates to the metal ion.
Caption: Generalized mechanism of metal chelation by 4-hydroxy-8-nitroquinoline.
Experimental Protocols for Characterization
The investigation of the metal chelating properties of a compound like 4-hydroxy-8-nitroquinoline involves several key experiments. The following protocols are detailed to provide a robust framework for such studies.
Protocol 1: Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation (UV-Vis Spectrophotometry)
Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][12] It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.[8]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Stock solution of 4-hydroxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or DMF)
-
Stock solution of the metal salt (e.g., CuSO₄·5H₂O, FeCl₃) in the same solvent or water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar stock solutions of the metal ion and 4-hydroxy-8-nitroquinoline.
-
Prepare a series of solutions in volumetric flasks by mixing the metal and ligand solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), ensuring the total volume is constant. The total molar concentration of metal plus ligand is therefore the same in each solution.[11]
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This should be a wavelength where the complex absorbs significantly more than the individual reactants.[13]
-
Measure the absorbance of each solution at the determined λ_max.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.[8]
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[14][15] The method involves monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standard base.[16]
Materials and Equipment:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Temperature-controlled titration vessel
-
Burette
-
Stock solution of 4-hydroxy-8-nitroquinoline
-
Stock solution of the metal salt
-
Standardized carbonate-free NaOH or KOH solution
-
Standardized strong acid (e.g., HClO₄)
-
Inert salt (e.g., KCl or NaClO₄) to maintain constant ionic strength[15]
Procedure:
-
Calibrate the pH electrode system using standard buffers.
-
Prepare the following solutions for titration, maintaining a constant ionic strength with the inert salt:
-
A solution of strong acid.
-
A solution of strong acid and the ligand.
-
A solution of strong acid, the ligand, and the metal ion.[15]
-
-
Titrate each solution with the standardized base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added for each titration.
-
The displacement of the titration curve for the solution containing the metal ion from the curve of the ligand alone indicates complex formation due to the release of protons.[14]
-
From these titration curves, the average number of protons associated with the ligand (n̄_A) and the average number of ligands bound to the metal ion (n̄) can be calculated at various pH values.
-
The stability constants are then determined from these values using established computational methods, such as the Irving-Rossotti method.[15]
Caption: Workflow for the characterization of metal chelation properties.
Potential Applications in Research and Drug Development
The ability of 4-hydroxy-8-nitroquinoline to chelate metal ions suggests several potential applications:
-
Analytical Chemistry: As a chromogenic reagent for the spectrophotometric determination of metal ions.[2] The formation of a colored complex allows for the quantitative analysis of specific metals in various samples.
-
Medicinal Chemistry: The chelation of essential metal ions is a known mechanism of action for many antimicrobial and anticancer agents.[6][17] By sequestering metal ions required for enzymatic activity in pathogens or cancer cells, 8-hydroxyquinoline derivatives can inhibit their growth. The nitro-substitution may enhance this activity.[1]
-
Materials Science: Metal complexes of 8-hydroxyquinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other functional materials.[3][18]
Conclusion
4-Hydroxy-8-nitroquinoline is a promising ligand for the chelation of a variety of metal ions. Based on the well-established chemistry of related 8-hydroxyquinoline derivatives, it is expected to form stable, colored complexes, primarily through coordination with its quinoline nitrogen and hydroxyl oxygen atoms. The presence of the nitro group is anticipated to modulate its chelating properties, making it a person of interest for applications in analytical chemistry, drug development, and materials science. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and characterize the full potential of this and similar chelating agents.
References
-
Analytical Sciences Digital Library. (2013, July 29). Method of Continuous Variations. Retrieved from [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. Retrieved from [Link]
-
Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., Bianchi, A., Varnágy, K., Garcia-España, E., Havlíčková, J., Kubíček, V., & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]
-
Santos, É. S., Teixeira, L. M., Castro, J. C., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Revista Colombiana de Ciencias Químico-Farmacéuticas, 51(2). Retrieved from [Link]
-
e-PG Pathshala. (n.d.). Determination of stability constant by Potentiometric titrations -II. Retrieved from [Link]
-
Farag, A. B., Al-Ghamdi, A. F., & Al-Enazy, M. M. (2012). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 2(3), 19-27. Retrieved from [Link]
-
Patil, R. K., & Khan, F. (2010). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 22(9), 6781-6786. Retrieved from [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved from [Link]
-
Al-Bayati, Y. K., & Al-Azzawi, A. M. (2016). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc. Retrieved from [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved from [Link]
-
Kim, W., O'Neill, J. C., Mroue, K. H., & Trombley, J. D. (2019). Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. ACS infectious diseases, 5(10), 1690–1703. Retrieved from [Link]
-
YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]
-
Li, H., Wang, Y., Zhang, L., & Liu, Z. (2013). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 25(4), 2185-2188. Retrieved from [Link]
-
MacKinnon, C. D. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Lakehead University. Retrieved from [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178. Retrieved from [Link]
-
Unknown. (n.d.). Methods of Analysis. Retrieved from [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. Retrieved from [Link]
-
Unknown. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]
-
Kotek, J., Rohlík, J., K-K, K., & Hermann, P. (2019). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Dalton transactions (Cambridge, England : 2003), 48(43), 16309–16317. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, June 28). 9.7: Spectrophotometric Studies of Complex Ions. Retrieved from [Link]
-
Nagy, V. E., Bényei, A., Szabó, J. E., Várady, G., Vértessy, B. G., & Enyedy, É. A. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International journal of molecular sciences, 22(16), 8887. Retrieved from [Link]
- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
-
IntechOpen. (2020, March 5). Stability of Metal Complexes. Retrieved from [Link]
-
King's Land. (n.d.). Wholesale 8 Quinol Ligands in Coordination Chemistry for Optimal Results. Retrieved from [Link]
-
Wang, C., Li, C., Li, T., Wang, L., & Li, Y. (2015). Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline. Zeitschrift für anorganische und allgemeine Chemie, 641(10), 1758-1763. Retrieved from [Link]
-
Yuan, L., Wang, Y., & Zhang, J. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules (Basel, Switzerland), 22(3), 488. Retrieved from [Link]
-
LookChem. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]
-
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]
-
Fuson, R. C., Bauman, R. A., Howard Jr., E., & Marvell, E. N. (1949). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 14(5), 779-784. Retrieved from [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Retrieved from [Link]
-
Unknown. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Retrieved from [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Retrieved from [Link]
-
Deun, R. V., Fias, P., Nockemann, P., Van Hecke, K., Van Meervelt, L., & Binnemans, K. (2007). Rare-Earth Nitroquinolinates: Visible-Light-Sensitizable Near-Infrared Emitters in Aqueous Solution. European Journal of Inorganic Chemistry, 2007(2), 302-305. Retrieved from [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. autechindustry.com [autechindustry.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. dovepress.com [dovepress.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. Stability of Metal Complexes | IntechOpen [intechopen.com]
- 10. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 11. asdlib.org [asdlib.org]
- 12. cscdic.pbworks.com [cscdic.pbworks.com]
- 13. researchgate.net [researchgate.net]
- 14. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
